

# Head-to-Head Comparison: Vimirogant and Cedirogant in the Treatment of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Vimirogant hydrochloride |           |
| Cat. No.:            | B14010261                | Get Quote |

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational oral therapies for psoriasis, Vimirogant and Cedirogant. Both agents target the retinoic acid receptor-related orphan receptor gamma t (RORyt), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are central to the pathogenesis of psoriasis. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental methodologies for key assays.

## **Executive Summary**

Vimirogant (VTP-43742) is a potent and selective RORyt inhibitor, while Cedirogant (ABBV-157) is a RORyt inverse agonist. Both demonstrated potential in early-phase clinical trials for psoriasis by modulating the IL-23/IL-17 pathway. However, the development of Cedirogant was discontinued due to unfavorable preclinical toxicology findings. Vimirogant has also seen its development for certain autoimmune disorders halted, though a Phase II trial for dry eye disease has been completed. This guide presents the available data to facilitate a scientific comparison of their profiles.

# **Mechanism of Action and Signaling Pathway**

Both Vimirogant and Cedirogant target RORyt, a master regulator of Th17 cell differentiation. RORyt promotes the transcription of genes encoding for pro-inflammatory cytokines, most



notably IL-17A and IL-17F. By inhibiting RORyt, Vimirogant blocks this transcriptional activity. As an inverse agonist, Cedirogant also suppresses the activity of RORyt. The downstream effect of both is the reduction of Th17 cell-mediated inflammation.



Click to download full resolution via product page

**RORyt Signaling Pathway** 

## **Preclinical Data Comparison**

Direct comparative preclinical studies are not publicly available. However, data from independent studies provide insights into their potency and selectivity.



| Parameter                            | Vimirogant                                    | Cedirogant             |
|--------------------------------------|-----------------------------------------------|------------------------|
| Mechanism of Action                  | RORyt Inhibitor                               | RORyt Inverse Agonist  |
| Binding Affinity (Ki)                | 3.5 nM[1]                                     | Not Reported           |
| IC50 (RORyt Inhibition)              | 17 nM[1]                                      | Not Reported           |
| Selectivity                          | >1000-fold vs ROR $\alpha$ and ROR $\beta[1]$ | Selective for RORyt[2] |
| Effect on IL-17A Secretion           | IC50 = 57 nM (mouse splenocytes)[1]           | Not Reported           |
| IC50 = 18 nM (human PBMCs) [1]       |                                               |                        |
| IC50 = 192 nM (human whole blood)[1] | <del>-</del>                                  |                        |

# **Clinical Data Comparison: Psoriasis**

Both Vimirogant and Cedirogant underwent Phase II clinical trials for the treatment of moderate to severe plaque psoriasis. The trial designs and primary endpoints differed, making a direct comparison challenging.

Vimirogant: Phase IIa Study

| Parameter                       | 350 mg daily         | 700 mg daily         | Placebo              |
|---------------------------------|----------------------|----------------------|----------------------|
| Treatment Duration              | 4 weeks              | 4 weeks              | 4 weeks              |
| Primary Endpoint                | PASI Score Reduction | PASI Score Reduction | PASI Score Reduction |
| Placebo-Adjusted PASI Reduction | 24%                  | 30%                  | N/A                  |
| Reference                       | [3]                  | [3]                  | [3]                  |

## Cedirogant: Phase IIb Study (NCT05044234)



| Parameter                      | 75 mg daily            | 150 mg daily           | 375 mg daily           | Placebo                |
|--------------------------------|------------------------|------------------------|------------------------|------------------------|
| Treatment<br>Duration          | 16 weeks               | 16 weeks               | 16 weeks               | 16 weeks               |
| Primary Endpoint               | PASI 75<br>Achievement | PASI 75<br>Achievement | PASI 75<br>Achievement | PASI 75<br>Achievement |
| PASI 75<br>Achievement<br>Rate | 28.6%[4]               | 7.7%[4]                | 41.7%[4]               | 0%[4]                  |
| Reference                      | [4][5][6]              | [4][5][6]              | [4][5][6]              | [4][5][6]              |

Note: The Cedirogant Phase IIb study was terminated early due to preclinical findings[4][5][6].

# Experimental Protocols In Vitro RORyt Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against RORyt, similar to assays used in the preclinical evaluation of Vimirogant and Cedirogant.





#### Experimental Workflow: In Vitro RORyt Inhibition Assay

Click to download full resolution via product page

### Workflow for RORyt Inhibition Assay

### Methodology:

- Reagents: Recombinant human RORyt ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from SRC1/NCoA-1), and the test compound (Vimirogant or Cedirogant) at various concentrations.
- Assay Principle: The assay measures the ability of the test compound to disrupt the
  interaction between the RORyt LBD and the coactivator peptide. This is often performed
  using proximity-based assay technologies like Time-Resolved Fluorescence Resonance
  Energy Transfer (TR-FRET) or AlphaScreen.
- Procedure:



- The RORyt LBD is incubated with the test compound.
- The fluorescently labeled coactivator peptide is added to the mixture.
- The reaction is allowed to reach equilibrium.
- The signal (e.g., FRET ratio) is measured using a plate reader.
- Data Analysis: The signal is plotted against the compound concentration to generate a doseresponse curve, from which the IC50 value (the concentration of the compound that inhibits 50% of the RORyt-coactivator interaction) is calculated.

## Th17 Cell Differentiation Assay (General Protocol)

This protocol describes a general method to assess the effect of compounds on the differentiation of naive T cells into Th17 cells.

#### Methodology:

- Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
- Cell Culture: The isolated naive CD4+ T cells are cultured in a medium containing anti-CD3
  and anti-CD28 antibodies to stimulate T cell receptor signaling.
- Th17 Differentiation Conditions: To induce differentiation into Th17 cells, the culture medium is supplemented with a cocktail of cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23. The test compound (Vimirogant or Cedirogant) is added at various concentrations.
- Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed by:
  - Intracellular Cytokine Staining: Cells are stained for intracellular IL-17A and analyzed by flow cytometry.
  - ELISA: The concentration of secreted IL-17A in the cell culture supernatant is measured by ELISA.



o qPCR: The expression of RORyt and IL-17A mRNA is quantified by quantitative real-time PCR.

## **Psoriasis Clinical Trial Protocol (General Overview)**

Clinical trials for psoriasis typically follow a structured protocol to assess the efficacy and safety of new treatments.



Click to download full resolution via product page

Workflow for Psoriasis Clinical Trial

### **Key Components:**

• Patient Population: Adults with moderate to severe chronic plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score ≥ 12, a static Physician's Global Assessment (sPGA) score  $\geq$  3, and body surface area (BSA) involvement  $\geq$  10%.



- Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
- Assessments:
  - Efficacy: The primary endpoint is often the proportion of patients achieving a 75% improvement in PASI score from baseline (PASI 75) at a specific time point (e.g., 12 or 16 weeks). Other endpoints include PASI 50, PASI 90, PASI 100, and changes in sPGA.
  - Safety: Monitoring of adverse events, laboratory parameters, and vital signs.
- PASI Assessment: The PASI score is a composite score that evaluates the severity of
  erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic plaques,
  as well as the extent of BSA involvement in four body regions (head, trunk, upper
  extremities, and lower extremities).

### Conclusion

Vimirogant and Cedirogant represent a novel oral therapeutic approach for psoriasis by targeting the RORyt/Th17 pathway. Preclinical data for Vimirogant demonstrated potent and selective inhibition of RORyt. Clinical data from Phase II trials for both compounds showed signals of efficacy in reducing the severity of psoriasis. However, the discontinuation of Cedirogant's development due to preclinical toxicology findings highlights the challenges in developing safe and effective RORyt modulators. Further investigation into the long-term safety and efficacy of RORyt inhibitors like Vimirogant is warranted to determine their ultimate therapeutic potential in psoriasis and other autoimmune diseases. This guide provides a framework for understanding the comparative profiles of these two agents based on the currently available scientific data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Vimirogant and Cedirogant in the Treatment of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14010261#head-to-head-comparison-of-vimirogant-and-cedirogant]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com